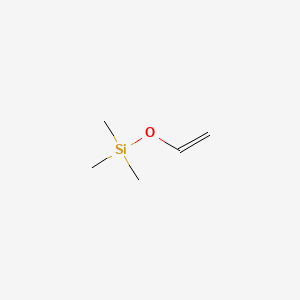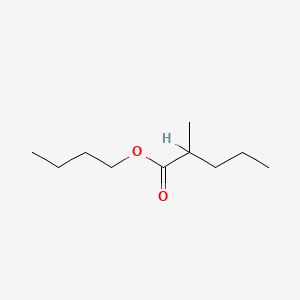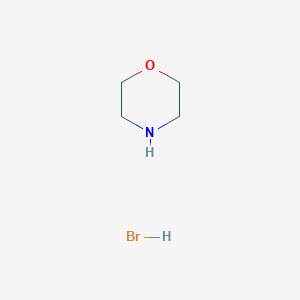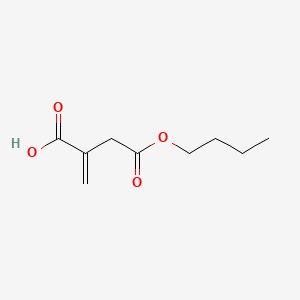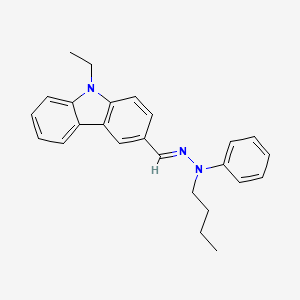
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole
Übersicht
Beschreibung
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole, also known as 3-BPHMC, is a synthetic organic compound. It is a type of carbazole, and is used in a variety of scientific applications, including research in the fields of biochemistry, physiology, and pharmacology. It is also used in laboratory experiments to study the effects of various compounds on biological systems. 3-BPHMC has a range of biochemical and physiological effects, and its use in research has opened up many new possibilities for further study.
Wirkmechanismus
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of biochemical and physiological effects. It has been shown to bind to certain proteins in the body, such as enzymes, hormones, and other proteins. This binding can affect the activity of these proteins, leading to a range of biochemical and physiological effects. For example, 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.
Biochemische Und Physiologische Effekte
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been shown to reduce inflammation in laboratory animals, as well as to reduce the growth of certain types of cancer cells. In addition, it has been shown to reduce the risk of stroke and other cardiovascular diseases in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a useful tool for research. In addition, it has been shown to have a range of biochemical and physiological effects, making it useful for studying the effects of various compounds on biological systems. However, it can be difficult to control the dose of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole in laboratory experiments, as it is not available in a pure form.
Zukünftige Richtungen
There are a number of potential future directions for research using 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole. These include further study of its effects on enzymes, hormones, and other proteins, as well as its effects on the immune system and the development of cancer cells. In addition, further research could be conducted into the effects of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole on the cardiovascular system, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of various types of infections.
Wissenschaftliche Forschungsanwendungen
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole is used in a variety of scientific research applications, such as the study of enzymes, hormones, and other biological processes. It has also been used to study the effects of various compounds on the human body, as well as the effects of drugs and other chemicals on laboratory animals. In addition, it has been used to study the effects of radiation on cell cultures, as well as to study the effects of certain drugs on the immune system.
Eigenschaften
IUPAC Name |
N-butyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3/b26-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJYNCPGAXBZMF-LGUFXXKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C1=CC=CC=C1)/N=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



